
Oxazole
描述
Oxazole is a heterocyclic compound characterized by a five-membered aromatic ring containing one oxygen atom and one nitrogen atom. The chemical formula for this compound is C₃H₃NO. It is the parent compound for a vast class of heterocyclic aromatic organic compounds known as oxazoles. These compounds are less aromatic compared to thiazoles, which have a sulfur atom instead of oxygen. This compound is a weak base, and its conjugate acid has a pKa of 0.8 .
Synthetic Routes and Reaction Conditions:
Robinson-Gabriel Synthesis: This classic method involves the dehydration of 2-acylaminoketones.
Fischer this compound Synthesis: This method uses cyanohydrins and aldehydes.
Van Leusen Reaction: This involves the reaction of aldehydes with tosylmethyl isocyanide (TosMIC) in the presence of a base.
Cyclodehydration of Amide Oximes: This process uses an acid catalyst to facilitate the removal of water from the compound.
Industrial Production Methods: Industrial production methods often utilize the Robinson-Gabriel synthesis and the Fischer this compound synthesis due to their efficiency and high yield .
Types of Reactions:
Electrophilic Aromatic Substitution: This reaction occurs at the C5 position of the this compound ring, requiring electron-donating groups.
Nucleophilic Aromatic Substitution: This reaction takes place with leaving groups at the C2 position.
Diels-Alder Reactions: this compound can act as a diene in Diels-Alder reactions with electrophilic alkenes, leading to the formation of pyridines.
Common Reagents and Conditions:
Formylation: Using dimethylformamide to form 2-formylthis compound.
Silylation: Deprotonation at C2 followed by trapping with silylation agents.
Major Products:
Pyridines: Formed through Diels-Alder reactions involving this compound.
2-Formylthis compound: Formed through formylation reactions.
作用机制
Target of Action
Oxazole is a heterocyclic compound that has been found to have a wide spectrum of biological activities . It is an important nucleus in medicinal chemistry, and various this compound derivatives have been synthesized and screened for their biological activities . This compound derivatives have been found to exhibit a broad range of pharmacological properties, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .
Mode of Action
The mode of action of this compound and its derivatives is complex and can vary depending on the specific derivative and its target. The presence of hetero atoms or groupings in this compound imparts preferential specificities in their biological responses . The substitution pattern in this compound derivatives plays a pivotal role in delineating the biological activities . .
Biochemical Pathways
This compound and its derivatives can affect various biochemical pathways, depending on their specific targets. For example, some this compound derivatives have been found to inhibit certain enzymes, thereby affecting the biochemical pathways that these enzymes are involved in . .
Result of Action
The result of the action of this compound and its derivatives can vary depending on their specific targets and mode of action. For example, some this compound derivatives have been found to have antimicrobial, anticancer, and anti-inflammatory effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in biochemical pathways .
Action Environment
The action, efficacy, and stability of this compound and its derivatives can be influenced by various environmental factors. For example, the pH, temperature, and presence of other compounds can affect the compound’s stability and its interaction with its targets . .
生化分析
Biochemical Properties
Oxazole plays a pivotal role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions is often determined by the substitution pattern in this compound derivatives . This compound is a weak base; its conjugate acid has a pKa of 0.8, compared to 7 for imidazole .
Cellular Effects
This compound has a wide range of effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, certain this compound derivatives have shown antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, in biomolecules, oxazoles result from the cyclization and oxidation of serine or threonine nonribosomal peptides .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
科学研究应用
Oxazole and its derivatives have a wide range of applications in scientific research:
相似化合物的比较
Thiazole: Contains a sulfur atom instead of oxygen.
Isoxazole: Contains oxygen and nitrogen atoms at positions 1 and 2, respectively.
Oxadiazole: Contains two nitrogen atoms and one oxygen atom in the ring.
Uniqueness of this compound: this compound’s unique structure, with oxygen and nitrogen atoms separated by one carbon, allows it to participate in a variety of chemical reactions and exhibit a wide range of biological activities. Its derivatives are valuable in medicinal chemistry for their diverse therapeutic potentials .
属性
IUPAC Name |
1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO/c1-2-5-3-4-1/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQWOFVYLHDMMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182983 | |
| Record name | Oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288-42-6 | |
| Record name | Oxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=288-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.474 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJZ20I1LPS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-5H-pyrimido[5,4-b]indole hydrochloride](/img/structure/B20537.png)


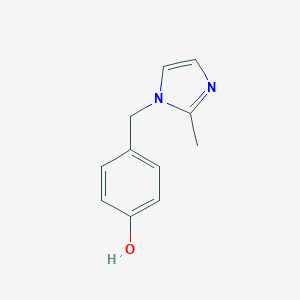

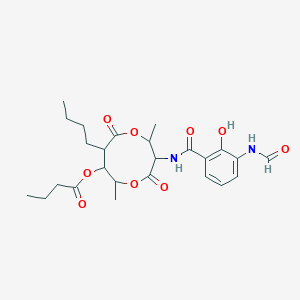
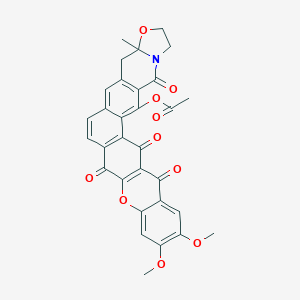
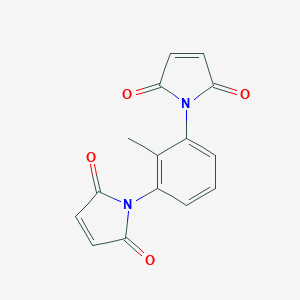
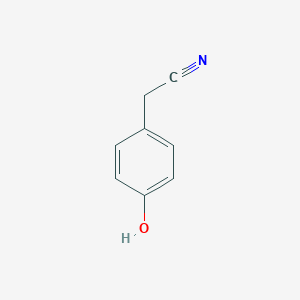

![2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile](/img/structure/B20555.png)
![5-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B20559.png)

